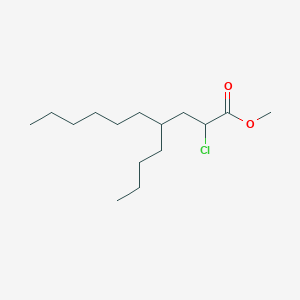
Methyl 4-butyl-2-chlorodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-butyl-2-chlorodecanoate is an organic compound that belongs to the class of esters It is characterized by a long carbon chain with a methyl ester group, a butyl group, and a chlorine atom attached to the decane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-butyl-2-chlorodecanoate typically involves the esterification of 4-butyl-2-chlorodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing by-products and waste, ensuring a more sustainable process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-butyl-2-chlorodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 4-butyl-2-hydroxydecanol.
Reduction: 4-butyl-2-chlorodecanol.
Oxidation: 4-butyl-2-chlorodecanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-butyl-2-chlorodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-butyl-2-chlorodecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-butyl-2-hydroxydecanate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl 4-butyl-2-bromodecanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-butyl-2-iododecanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl 4-butyl-2-chlorodecanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88016-24-4 |
|---|---|
Molekularformel |
C15H29ClO2 |
Molekulargewicht |
276.84 g/mol |
IUPAC-Name |
methyl 4-butyl-2-chlorodecanoate |
InChI |
InChI=1S/C15H29ClO2/c1-4-6-8-9-11-13(10-7-5-2)12-14(16)15(17)18-3/h13-14H,4-12H2,1-3H3 |
InChI-Schlüssel |
INYLNWFWBGPMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CC(C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


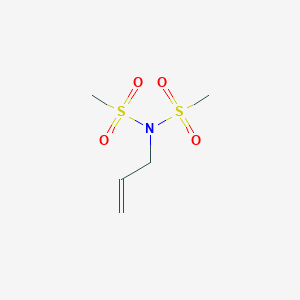
![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)
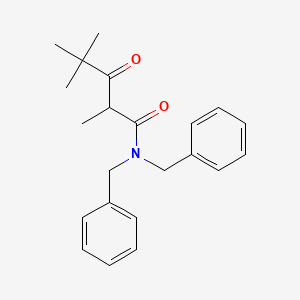
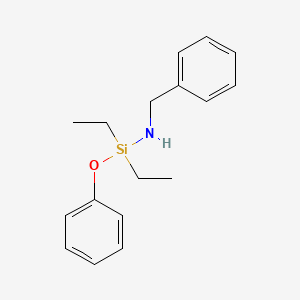

![4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)](/img/structure/B14393186.png)
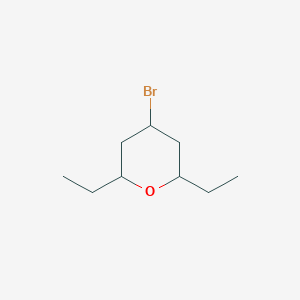
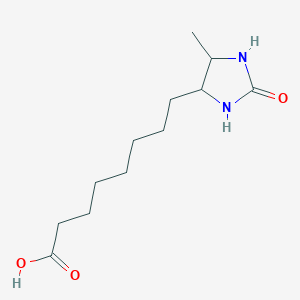


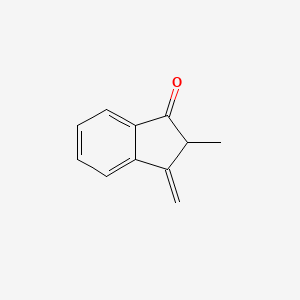


![2-Diazonio-1-[2-(methoxycarbonyl)-4-nitrophenyl]ethen-1-olate](/img/structure/B14393238.png)
